Home > Products > Screening Compounds P21786 > Dihydroxy Bendamustine
Dihydroxy Bendamustine - 109882-30-6

Dihydroxy Bendamustine

Catalog Number: EVT-349023
CAS Number: 109882-30-6
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydroxy Bendamustine (HP2) is a metabolite of the alkylating antineoplastic agent Bendamustine [, , ]. It is formed through the hydrolysis of Bendamustine, primarily in the liver []. Unlike its parent compound, Dihydroxy Bendamustine exhibits significantly reduced pharmacological activity, particularly its ability to inhibit cancer cell growth []. Therefore, it is often regarded as an inactive metabolite in the context of cancer treatment [].

Bendamustine

Compound Description: Bendamustine is an alkylating agent used as an anticancer drug. It is structurally unique, combining a nitrogen mustard moiety found in mechlorethamine with a benzimidazole ring. Bendamustine exerts its anticancer effects by binding to DNA and interfering with its replication, ultimately leading to cell death. [, ] Additionally, Bendamustine has been shown to inhibit STAT3, a protein involved in cell growth and survival, further contributing to its anticancer activity. []

Monohydroxy Bendamustine

Compound Description: Monohydroxy Bendamustine is a degradation product of Bendamustine formed by hydrolysis of one of the chlorine atoms in the nitrogen mustard moiety. [] The stability of Bendamustine in solution is a concern, with degradation to Monohydroxy Bendamustine and Dihydroxy Bendamustine occurring in aqueous solutions. []

Overview

Dihydroxy Bendamustine is a chemical compound derived from Bendamustine, an alkylating agent primarily used in the treatment of certain types of cancer, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. It is characterized by the presence of two hydroxyl groups, which influence its pharmacological properties and metabolic pathways. Dihydroxy Bendamustine and its derivatives have garnered attention for their potential therapeutic applications and as intermediates in the synthesis of Bendamustine hydrochloride.

Source

The compound is synthesized as part of various chemical processes aimed at producing Bendamustine hydrochloride. It has been identified as a significant metabolite during the biotransformation of Bendamustine in the body, particularly through hydrolysis reactions that occur after administration.

Classification

Dihydroxy Bendamustine falls under the classification of alkylating agents, which are a group of chemotherapy drugs that work by damaging DNA and preventing cancer cells from dividing. It is also categorized as a benzimidazole derivative due to its structural characteristics.

Synthesis Analysis

Methods

The synthesis of Dihydroxy Bendamustine involves several chemical reactions, primarily focusing on the chlorination and hydrolysis of precursor compounds. Key methods include:

  1. Chlorination: Dihydroxy Bendamustine methyl ester undergoes chlorination using agents such as phosphorus oxychloride or thionyl chloride in organic solvents like dichloromethane or chloroform. This step introduces a chlorine atom that is essential for further reactions leading to Bendamustine hydrochloride production .
  2. Hydrolysis: The chlorinated products are then subjected to hydrolysis with concentrated hydrochloric acid, resulting in the formation of Bendamustine hydrochloride. The reaction typically requires controlled temperatures and specific time frames to ensure optimal yield and purity .
  3. Recrystallization: The crude product is purified through recrystallization from suitable solvents, yielding high-purity Dihydroxy Bendamustine suitable for pharmacological studies .

Technical Details

The synthesis process emphasizes controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield while minimizing impurities. For instance, the use of activated charcoal during purification helps remove by-products formed during synthesis .

Molecular Structure Analysis

Structure

Dihydroxy Bendamustine features a complex molecular structure characterized by:

  • A benzimidazole core.
  • Two hydroxyl (-OH) groups attached to the butyric acid side chain.

This structure can be represented as follows:

C21H24N4O4\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_4

Data

  • Molecular Weight: Approximately 396.44 g/mol.
  • Melting Point: The melting point for related compounds typically ranges from 148°C to 151°C, indicating stability under standard conditions .
Chemical Reactions Analysis

Reactions

Dihydroxy Bendamustine participates in several key chemical reactions:

  1. Alkylation: As an alkylating agent, it can form covalent bonds with DNA bases, leading to cross-linking which is crucial for its anticancer activity .
  2. Hydrolysis: The compound undergoes hydrolysis in biological systems, leading to the formation of metabolites such as monohydroxy-bendamustine and other products which may exhibit varying degrees of biological activity .

Technical Details

The reactions involving Dihydroxy Bendamustine are influenced by factors such as pH, temperature, and solvent polarity, which can affect both the rate and outcome of these transformations.

Mechanism of Action

Dihydroxy Bendamustine exerts its pharmacological effects through a unique mechanism that includes:

  • DNA Cross-linking: The compound forms cross-links between DNA strands, inhibiting replication and transcription processes essential for cancer cell proliferation.
  • Repair Pathway Interference: Unlike other alkylating agents that may engage specific repair mechanisms, Dihydroxy Bendamustine's action leads to double-strand breaks that are primarily repaired via base-excision repair pathways rather than through alkylguanine transferase mechanisms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to its hydrochloride salt form.

Chemical Properties

  • Stability: Dihydroxy Bendamustine is known to be unstable in aqueous solutions, necessitating careful handling and storage conditions to prevent degradation into non-active metabolites .
  • Reactivity: Exhibits reactivity typical of alkylating agents; particularly sensitive to nucleophilic attack by cellular components like DNA.
Applications

Dihydroxy Bendamustine has several scientific uses:

Chemical Characterization of Dihydroxy Bendamustine

Structural Elucidation and Molecular Properties

Dihydroxy bendamustine (systematic name: 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid), also designated as HP2 or Bendamustine Dihydroxy Impurity, is a primary hydrolytic metabolite of the chemotherapeutic agent bendamustine. Its molecular formula is C₁₆H₂₃N₃O₄ (molecular weight: 321.38 g/mol for the free acid; 357.84 g/mol for the hydrochloride salt) [3] [5] [8]. Structurally, HP2 arises from the replacement of the two chlorine atoms in bendamustine’s bis(2-chloroethyl)amino group with hydroxyl groups, resulting in a bis*(2-hydroxyethyl)amino moiety [3] [8]. This conversion eliminates the alkylating capacity of the parent compound. Key molecular properties include:

  • Polarity: Increased hydrophilicity due to hydroxyl groups, reducing membrane permeability.
  • Hydrogen Bonding: Three hydrogen bond donors and six acceptors, influencing solubility and protein interactions [3].
  • Stereochemistry: Unlike bendamustine, HP2 lacks chiral centers and exhibits no stereoisomers.

Table 1: Structural Identifiers of Dihydroxy Bendamustine

PropertyValue
CAS Number (free acid)109882-29-3
CAS Number (hydrochloride)109882-30-6
IUPAC Name4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
SMILESCN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O
InChI KeyXQMDIDKYVZPCNV-UHFFFAOYSA-N
LogP (calculated)0.3 [5] [8]

Deuterated analogs (e.g., Dihydroxy Bendamustine-d₃, CAS 1794737-33-9) feature a trideuteriomethyl group (-CD₃) on the benzimidazole ring, serving as internal standards in mass spectrometry [3].

Synthetic Pathways and Hydrolytic Degradation Mechanisms

HP2 forms primarily via non-enzymatic hydrolysis of bendamustine in aqueous environments, though enzymatic pathways may contribute in vivo. The reaction proceeds through a stepwise nucleophilic substitution mechanism [2] [7]:

  • Nucleophilic Attack: Water or hydroxide ions target the electrophilic carbon atoms in bendamustine’s chloroethyl groups.
  • Intermediate Formation: Monohydroxy bendamustine (HP1) is generated as an intermediate.
  • Second Hydrolysis: HP1 undergoes further hydrolysis to yield HP2.

This process is pH-dependent, accelerating under alkaline conditions. HP2 is exceptionally stable compared to bendamustine, which degrades rapidly in plasma (effective half-life: 40 minutes) [2] [7] [9]. In vitro studies confirm HP2 persists in urine for >168 hours post-bendamustine administration [3].

Table 2: Hydrolysis Kinetics of Bendamustine to HP2

ParameterBendamustine → HP1HP1 → HP2
Rate-Determining StepNucleophilic substitution (SN₂)Solvolysis
Primary SolventAqueous buffer (pH 7.4)Aqueous buffer
CatalystsNone (non-enzymatic)None
Major ByproductsNoneNone [2] [7]

Synthetic preparation of HP2 for analytical standards involves:

  • Direct Synthesis: Reacting bendamustine hydrochloride with excess aqueous sodium hydroxide.
  • Alternative Routes: Alkylation of 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoic acid with 2-chloroethanol [5] [8].

Comparative Analysis with Parent Compound and Monohydroxy Metabolite (HP1)

Structural and Functional Differences:

  • Bendamustine: Contains bis(2-chloroethyl)amino groups enabling DNA crosslinking via alkylation. The benzimidazole ring may confer antimetabolite properties [1] [6].
  • Monohydroxy Bendamustine (HP1): Intermediate metabolite with one chloroethyl group replaced by hydroxyethyl. Retains partial alkylating activity but lower than bendamustine.
  • HP2: Lacks alkylating capacity entirely due to dihydroxy substitution. Exhibits >1000-fold lower cytotoxicity than bendamustine [3] [7].

Table 3: Comparative Structural and Biological Properties

PropertyBendamustineHP1HP2
Key Functional Groups-N(CH₂CH₂Cl)₂-N(CH₂CH₂OH)(CH₂CH₂Cl)-N(CH₂CH₂OH)₂
Alkylating PotentialHighModerateNone
STAT3 Inhibition (IC₅₀)7.4 μMNot determined>100 μM
Cytotoxic ActivityPotent (DNA crosslinks)WeakNegligible [3] [6] [10]

Metabolic Context:

  • Formation Order: Bendamustine → HP1 → HP2 (hydrolysis dominates over oxidative CYP1A2 metabolism).
  • Abundance: HP2 is a major urinary metabolite, constituting >5% of recovered bendamustine-derived material [1] [7].
  • Analytical Significance: HP2 is a critical impurity monitored in bendamustine drug formulations (USP: Bendamustine Related Compound A) [5] [8].

Mechanistic Implications:

The loss of cytotoxicity in HP2 underscores that bendamustine’s anticancer activity requires intact chloroethyl groups. Biochemical assays confirm HP2 cannot inhibit STAT3 transcription factor, whereas bendamustine covalently binds cysteine residues (C550/C712) in its SH2 domain [3]. This structure-activity relationship validates the nitrogen mustard moiety as indispensable for bendamustine’s mechanism.

Table 4: Analytical Applications of HP2 and Derivatives

ApplicationCompound UsedPurpose
LC-MS QuantificationHP2Quantify bendamustine hydrolysis in formulations
Metabolic ProfilingDeuterated HP2 (HP2-d₃)Internal standard for urinary metabolite assays
Mechanistic StudiesHP2Negative control in alkylation assays [3] [8]

Properties

CAS Number

109882-30-6

Product Name

Dihydroxy Bendamustine

IUPAC Name

4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

InChI

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)

InChI Key

XQMDIDKYVZPCNV-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O

Synonyms

5-[Bis(2-hydroxyethyl)aMino]-1-Methyl-1H-benziMidazole-2-butanoic Acid; Dihydroxy Bendamustine

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.